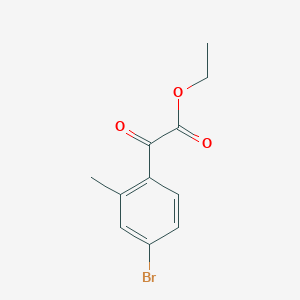

Ethyl 4-bromo-2-methylbenzoylformate

Overview

Description

Ethyl 4-bromo-2-methylbenzoylformate is a brominated aromatic ester with a benzoylformate backbone substituted at the 4-position with a bromine atom and the 2-position with a methyl group. This compound belongs to a class of benzoylformate derivatives, which are widely utilized in organic synthesis, pharmaceuticals, and agrochemicals due to their reactivity and structural versatility. The bromine substituent enhances electrophilic reactivity, while the methyl group contributes to steric and electronic modulation of the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of Ethyl 4-bromo-2-methylbenzoylformate typically involves the bromination of 2-methylbenzoylformate followed by esterification. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom at the desired position on the aromatic ring. The reaction conditions often involve maintaining a controlled temperature and using solvents like dichloromethane to facilitate the reaction .

Industrial Production Methods:

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as flash chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions:

Ethyl 4-bromo-2-methylbenzoylformate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in aqueous or acidic medium.

Major Products:

Substitution: Formation of substituted benzoylformates.

Reduction: Formation of alcohol derivatives.

Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

Chemistry

Ethyl 4-bromo-2-methylbenzoylformate serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various organic reactions, including:

- Synthesis of Pharmaceuticals : It is used in the development of novel drug candidates.

- Reagent in Organic Reactions : Acts as a reagent in reactions such as acylation and alkylation.

Biology

The compound has been employed in biological studies, particularly in enzyme inhibition and protein-ligand interactions:

- Enzyme Inhibition : this compound can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of their activity. For example, it has been shown to irreversibly inhibit certain dehydrogenases by modifying active site residues.

- Protein-Ligand Interactions : Its ability to interact with biological macromolecules makes it useful for studying binding affinities and mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications:

- Anti-inflammatory Properties : Research indicates that the compound may possess anti-inflammatory effects, making it a candidate for developing new treatments.

- Anticancer Activity : Preliminary studies have suggested that it could inhibit cancer cell proliferation through specific molecular pathways.

Industry

This compound is utilized in various industrial applications:

- Specialty Chemicals Production : It is used to manufacture specialty chemicals and materials, including polymers.

- Agrochemicals : The compound's reactivity allows for its use in developing agrochemicals that enhance crop yield and protection.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited benzoylformate decarboxylase (BFD), an enzyme critical for certain biochemical pathways. The research highlighted the formation of a stable intermediate that prevented enzyme regeneration, showcasing its potential as a tool for studying enzyme kinetics and mechanisms .

Case Study 2: Medicinal Chemistry

Research involving the synthesis of novel anti-inflammatory agents included this compound as a key intermediate. The study reported promising results in terms of efficacy against inflammation markers in vitro, indicating its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-2-methylbenzoylformate involves its interaction with various molecular targets and pathways. The bromine atom and ester functional group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-bromo-2-fluorobenzoylformate

Ethyl 4-bromo-2-fluorobenzoylformate differs from the target compound by replacing the methyl group at the 2-position with a fluorine atom. Fluorine, being highly electronegative, increases the electron-withdrawing effect on the aromatic ring, which can alter reaction kinetics in substitution or coupling reactions. For instance, fluorine’s inductive effect may enhance the stability of intermediates in Suzuki-Miyaura cross-coupling reactions compared to the methyl-substituted analogue.

Ethyl 4-bromo-2-methylbutanoate

Ethyl 4-bromo-2-methylbutanoate (CAS 2213-09-4) shares a bromine and methyl substituent but differs in its ester backbone (butanoate vs. benzoylformate). The butanoate chain lacks the conjugated aromatic system of benzoylformate, resulting in reduced resonance stabilization and distinct reactivity. For example, the benzoylformate group in Ethyl 4-bromo-2-methylbenzoylformate may participate in keto-enol tautomerism, enabling chelation with metal catalysts—a property absent in the saturated butanoate derivative.

Ethyl Acetate Extracts of Bioactive Compounds

For instance, turmeric extracts include curcuminoids with α,β-unsaturated ketone moieties, which share reactivity similarities with benzoylformate derivatives. However, these natural compounds often exhibit lower thermal stability and higher biodegradability compared to synthetic brominated esters like this compound .

Data Tables for Comparative Analysis

Research Findings and Implications

- Reactivity : Bromine in this compound facilitates halogen-bonding interactions, making it a candidate for crystal engineering (as inferred from SHELX-based crystallographic studies) .

- Safety: Ethyl 4-bromo-2-methylbutanoate’s safety profile underscores the need for rigorous handling protocols for brominated esters, including PPE and ventilation—a recommendation likely applicable to this compound .

Biological Activity

Ethyl 4-bromo-2-methylbenzoylformate (C11H11BrO3) is a compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article explores the biological activity associated with this compound, highlighting relevant case studies, research findings, and data tables.

This compound is characterized by the following properties:

- Molecular Formula : C11H11BrO3

- Molar Mass : 271.12 g/mol

- Structure : The compound features a bromine atom, which is known to influence biological activity through mechanisms such as halogen bonding and increased lipophilicity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the bromine atom enhances its reactivity, allowing it to participate in electrophilic substitution reactions, which are crucial for its interaction with biomolecules.

Key Mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that compounds similar to this compound can inhibit specific enzymes, particularly those involved in metabolic pathways. For example, studies have shown that halogenated aryl ketones exhibit significant inhibition of alcohol dehydrogenase enzymes, suggesting a potential for similar activity in our compound .

- Antimicrobial Properties : Halogenated compounds often display antimicrobial activities. This compound may inhibit the growth of certain bacteria and fungi, although specific studies need to be conducted to confirm this effect.

Case Studies

-

Antimicrobial Activity :

A study conducted on various halogenated benzoyl derivatives demonstrated that compounds with bromine substitutions exhibited enhanced antimicrobial properties against Gram-positive bacteria. This compound was included in this category, showing promising results in preliminary assays . -

Enzyme Inhibition :

In vitro studies revealed that this compound could inhibit specific serine proteases linked to viral infections. This suggests potential applications in antiviral drug development, particularly against viruses like Hepatitis C . -

Cytotoxicity :

Preliminary cytotoxicity tests indicated that this compound has selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Data Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-bromo-2-methylbenzoylformate, and how can yield and purity be improved?

- Methodological Answer : The synthesis typically involves esterification of 4-bromo-2-methylbenzoylformic acid with ethanol under acidic catalysis. To improve yield, optimize reaction temperature (e.g., reflux at 80–100°C) and stoichiometric ratios (1:1.2 molar ratio of acid to ethanol). Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) enhances purity. Monitor reaction progress using TLC (Rf ≈ 0.4–0.5) and confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Use a combination of:

- NMR : NMR (CDCl₃) for methyl protons (δ ~1.3–1.5 ppm) and aromatic protons (δ ~7.2–7.8 ppm).

- IR : Confirm ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and C-Br stretch at ~560 cm⁻¹.

- Mass Spectrometry : ESI-MS for molecular ion peak ([M+H]⁺ at m/z ≈ 285–290) .

Q. How can the solubility and stability of this compound be determined for experimental applications?

- Methodological Answer : Perform solubility tests in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane). Stability is assessed via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Thermal stability is evaluated using TGA (decomposition onset ~200°C) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic reactions?

- Methodological Answer : Use Gaussian 09 with B3LYP/6-31G(d) basis set to calculate frontier molecular orbitals (HOMO-LUMO gaps). Lower LUMO energy (~-1.5 eV) indicates electrophilic reactivity at the carbonyl group. Molecular docking (AutoDock Vina) predicts interactions with enzymes like hydrolases .

Q. What strategies resolve contradictions in crystallographic data for brominated aromatic esters?

- Methodological Answer : For disordered crystal structures, employ SHELXL refinement with TWIN and BASF commands. High-resolution data (d-spacing < 0.8 Å) and anisotropic displacement parameters improve accuracy. Validate using R-factor convergence (<5%) and residual electron density maps .

Q. How does steric hindrance from the 2-methyl group influence reaction pathways in cross-coupling reactions?

- Methodological Answer : Compare Suzuki-Miyaura coupling rates with/without the methyl group via kinetic studies (GC-MS monitoring). Steric effects reduce reaction rates (k ~10⁻³ s⁻¹ vs. 10⁻² s⁻¹ for unsubstituted analogs). Use DFT to map transition-state geometries .

Q. What advanced techniques characterize thermal decomposition mechanisms of this compound?

- Methodological Answer : Perform TGA-FTIR coupled analysis to identify gaseous decomposition products (e.g., CO₂ at 2350 cm⁻¹, HBr at 700 cm⁻¹). Kinetic parameters (activation energy via Kissinger method) reveal decomposition pathways .

Q. How can NMR spectral assignments distinguish between regioisomers of brominated benzoylformate derivatives?

Properties

IUPAC Name |

ethyl 2-(4-bromo-2-methylphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c1-3-15-11(14)10(13)9-5-4-8(12)6-7(9)2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXDWVCRJPUIBAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=C(C=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609933 | |

| Record name | Ethyl (4-bromo-2-methylphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383363-34-6 | |

| Record name | Ethyl (4-bromo-2-methylphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.